N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c1-2-28-11-10-20-17(13-28)23(31)29(22(27-20)15-6-4-3-5-7-15)14-21(30)26-16-8-9-19(25)18(24)12-16/h3-9,12H,2,10-11,13-14H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCOMEFPMGXLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a chloro and a fluorine atom on the aromatic ring, which can enhance its reactivity and biological interactions. The IUPAC name highlights its complex framework:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18ClFN2O2 |
| Molecular Weight | 372.82 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Tetrahydropyrimidine Core : This can be achieved through a Biginelli reaction.
- Introduction of the Chloro and Fluoro Groups : Electrophilic aromatic substitution reactions are employed to introduce these substituents.
- Final Acetylation : The final step involves acetylation to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties:
-
Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., HepG2 and PC-3) have shown significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Compound IC50 (µM) Cell Line N-(3-chloro-4-fluorophenyl)-2-(...) 4.296 ± 0.2 HepG2 N-(3-chloro-4-fluorophenyl)-2-(...) 7.472 ± 0.42 PC-3 - Mechanistic Studies : Mechanistic evaluations suggest that the compound induces apoptosis through caspase activation and cell cycle arrest in the S phase.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
-
Kinase Inhibition : It has shown inhibitory activity against key kinases involved in cancer progression.
Kinase Target IC50 (µM) VEGFR-2 0.075 AKT 4.60
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A comprehensive study reported that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to control groups.
- Comparative Analysis with Doxorubicin : When compared to doxorubicin, a well-known chemotherapeutic agent, the compound exhibited comparable or superior efficacy in certain assays.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with precursors containing pyrido[4,3-d]pyrimidine cores and halogenated aryl acetamides. Key steps include cyclization, nucleophilic substitution, and amide coupling. Optimization requires precise control of temperature (e.g., 120°C for SNAr reactions), solvent selection (e.g., NMP for polar aprotic conditions), and catalyst use (e.g., NaH for deprotonation). Intermediate purity is monitored via TLC, and final yields (e.g., 31–80%) depend on recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for verifying substituent positions and stereochemistry. For example, aromatic protons in the fluorophenyl group appear as distinct doublets (δ 7.41–7.28 ppm), while the tetrahydropyrido-pyrimidine core shows characteristic methylene signals (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹ for amides). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 344–428) .
Q. How is in vitro biological activity initially assessed?
Preliminary screening involves cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase profiling). For pyrido-pyrimidine derivatives, IC50 values are determined using dose-response curves, with comparisons to reference drugs like imatinib. Solubility in DMSO/PBS mixtures is optimized to ensure bioactivity relevance .
Advanced Research Questions
Q. How do structural modifications impact potency and selectivity?
Systematic SAR studies reveal that:
- Fluorophenyl substitution : Enhances target binding via hydrophobic interactions (e.g., 4-fluorophenyl improves kinase inhibition by 2-fold vs. unsubstituted analogs).
- Ethyl group at C6 : Reduces metabolic degradation in hepatic microsomes (t1/2 increased from 2.1 to 4.7 hours).
- Chlorine at C3 : Introduces steric hindrance, decreasing off-target effects (selectivity index >10 vs. normal cells) .
Q. What strategies resolve contradictions in biological data across assays?
Discrepancies in IC50 values (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line genetic variability. Mitigation includes:
- Standardizing assay protocols (fixed ATP at 1 mM).
- Cross-validating with orthogonal methods (e.g., SPR for binding affinity).
- Using isogenic cell lines to isolate target-specific effects .
Q. How are reaction mechanisms elucidated for key synthetic steps?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., C-F bond cleavage in fluorophenyl intermediates).
- Computational chemistry : Density Functional Theory (DFT) models predict transition states for cyclization steps (ΔG‡ ~25 kcal/mol).
- Trapping experiments : Isolation of intermediates (e.g., enamine adducts) via quenching with acetic anhydride .
Q. What computational approaches predict pharmacokinetic properties?
In silico tools like SwissADME and molecular docking (AutoDock Vina) assess:
- LogP : Predicted ~3.5, indicating moderate blood-brain barrier permeability.
- CYP450 interactions : MetaCore identifies CYP3A4 as the primary metabolizer.
- Target engagement : Docking scores (<-9 kcal/mol) suggest strong binding to EGFR kinase .
Methodological Guidance
- Contradiction Analysis : Use Bland-Altman plots to compare inter-assay variability in IC50 measurements .
- Purity Optimization : Employ preparative HPLC with a C18 column (MeCN/H2O gradient) to achieve >95% purity .
- Mechanistic Validation : Combine stopped-flow NMR and DFT calculations to map reaction coordinate diagrams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
